molecular formula C15H16N4O2 B252622 N-[3-(isonicotinoylamino)propyl]isonicotinamide

N-[3-(isonicotinoylamino)propyl]isonicotinamide

Cat. No. B252622
M. Wt: 284.31 g/mol
InChI Key: WORZREXWFOMREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(isonicotinoylamino)propyl]isonicotinamide, also known as NIPI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NIPI is a small molecule that has been synthesized and studied for its ability to interact with various biological systems.

Scientific Research Applications

N-[3-(isonicotinoylamino)propyl]isonicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are thought to contribute to the development of the disease. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to protect dopaminergic neurons from oxidative stress, which is thought to contribute to the development of the disease.

Mechanism of Action

N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to exert its therapeutic effects by interacting with various biological systems, including enzymes and receptors. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta plaques. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain and improve cognitive function in animal models. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.

Advantages and Limitations for Lab Experiments

N-[3-(isonicotinoylamino)propyl]isonicotinamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, N-[3-(isonicotinoylamino)propyl]isonicotinamide also has limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using N-[3-(isonicotinoylamino)propyl]isonicotinamide.

Future Directions

There are several future directions for research on N-[3-(isonicotinoylamino)propyl]isonicotinamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to determine the optimal dosage and toxicity of N-[3-(isonicotinoylamino)propyl]isonicotinamide in vivo. Finally, the development of N-[3-(isonicotinoylamino)propyl]isonicotinamide derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.

Synthesis Methods

N-[3-(isonicotinoylamino)propyl]isonicotinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. In one method, N-[3-(isonicotinoylamino)propyl]isonicotinamide is synthesized by reacting isonicotinic acid with propargylamine to form an intermediate compound. This intermediate is then reacted with isonicotinoyl chloride to form N-[3-(isonicotinoylamino)propyl]isonicotinamide. The synthesis of N-[3-(isonicotinoylamino)propyl]isonicotinamide is relatively simple and can be performed in a laboratory setting.

properties

Product Name

N-[3-(isonicotinoylamino)propyl]isonicotinamide

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-[3-(pyridine-4-carbonylamino)propyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H16N4O2/c20-14(12-2-8-16-9-3-12)18-6-1-7-19-15(21)13-4-10-17-11-5-13/h2-5,8-11H,1,6-7H2,(H,18,20)(H,19,21)

InChI Key

WORZREXWFOMREX-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NCCCNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CN=CC=C1C(=O)NCCCNC(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.